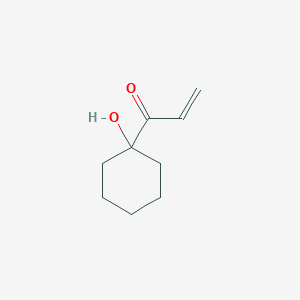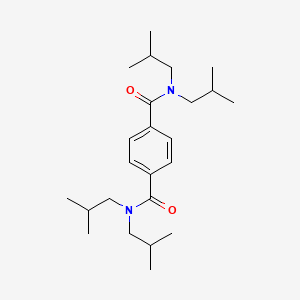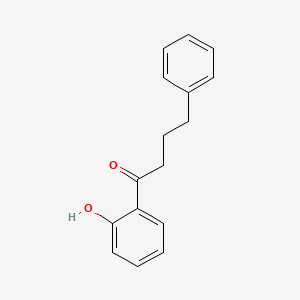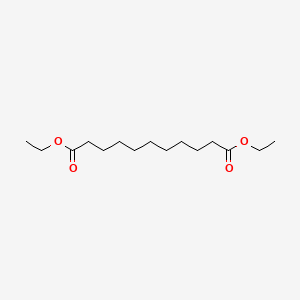
Diethyl undecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl undecanedioate is an organic compound with the molecular formula C13H24O4. It is an ester derived from undecanedioic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl undecanedioate can be synthesized through the esterification of undecanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Undecanedioic acid+2Ethanol→Diethyl undecanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where undecanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl undecanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanedioic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can react with other alcohols to form different esters in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Undecanedioic acid and ethanol.
Reduction: Undecanediol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Diethyl undecanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Polymer Chemistry: It can be used in the production of polyesters and other polymeric materials.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies involving ester hydrolysis and enzyme activity.
Mecanismo De Acción
The mechanism of action of diethyl undecanedioate in chemical reactions typically involves the ester functional group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of undecanedioic acid and ethanol. In reduction reactions, the ester is reduced to the corresponding alcohols through the transfer of hydride ions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl undecanedioate: Similar in structure but with methyl groups instead of ethyl groups.
Diethyl adipate: Another ester with a shorter carbon chain.
Diethyl malonate: An ester with two ester groups on adjacent carbons.
Uniqueness
Diethyl undecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it suitable for specific applications in polymer chemistry and organic synthesis where longer chain lengths are advantageous.
Propiedades
Número CAS |
22543-29-9 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
diethyl undecanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-18-14(16)12-10-8-6-5-7-9-11-13-15(17)19-4-2/h3-13H2,1-2H3 |
Clave InChI |
QEPPKIXGZIXTEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


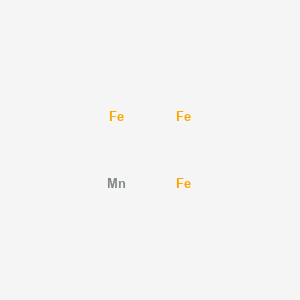

![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

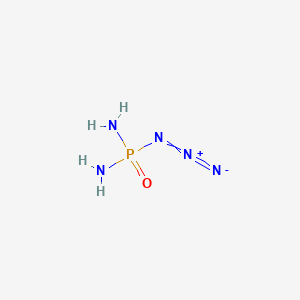
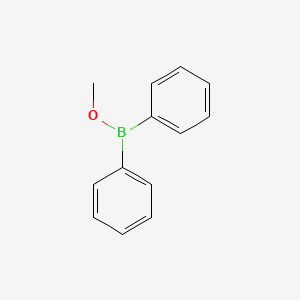



![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
